![molecular formula C9H19ClN2O B1473212 2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride CAS No. 2098124-45-7](/img/structure/B1473212.png)
2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride
Overview
Description
2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride, or 2,2-dimethyl-1-(3-methylaminoazetidin-1-yl)propan-1-one HCl, is a synthetic compound of the azetidine family. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. It is used for a variety of scientific and industrial applications, including drug synthesis, medicinal chemistry, and as a reagent for organic synthesis.
Scientific Research Applications
Synthesis and Chemical Transformations
Transformation of Azetidinones : Studies have explored the transformation of azetidinones, including the synthesis of 3-aryl-2-(ethylamino)propan-1-ols via unexpected pathways, illustrating the chemical reactivity and potential for creating diverse derivatives from azetidinone compounds (Mollet et al., 2011).
Generation of Structurally Diverse Libraries : Research on generating structurally diverse compounds from azetidinones demonstrates the versatility of these structures as starting points for synthesizing a variety of pharmacologically relevant molecules (Roman, 2013).
Pharmacological Applications
Antimicrobial and Antitubercular Activities : Synthesis of azetidinone derivatives and their evaluation for antimicrobial and antitubercular activities highlight the potential of these compounds in drug discovery and development for treating infections (Ilango & Arunkumar, 2011).
Antidepressant and Nootropic Agents : Compounds based on azetidinone structures have been investigated for their antidepressant and nootropic activities, indicating the therapeutic potential of such derivatives in central nervous system disorders (Thomas et al., 2016).
Methodological Advances
Microwave-Assisted Synthesis : The use of microwave-assisted synthesis for efficiently generating azetidinone compounds underscores the methodological advancements in preparing these molecules, potentially speeding up the discovery and optimization of new drugs (Mistry & Desai, 2006).
Spectroscopic Characterization : Studies involving the characterization of cathinones, which share functional groups with the compound of interest, by spectroscopic methods provide a foundation for understanding the structural and electronic properties of such molecules (Nycz et al., 2011).
properties
IUPAC Name |
2,2-dimethyl-1-[3-(methylamino)azetidin-1-yl]propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,3)8(12)11-5-7(6-11)10-4;/h7,10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBBRPZMWNXIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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